molecular formula C15H13NO2S2 B5469756 3-ME-5-((2-METHYL-2H-CHROMEN-3-YL)METHYLENE)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE

3-ME-5-((2-METHYL-2H-CHROMEN-3-YL)METHYLENE)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE

Cat. No.: B5469756
M. Wt: 303.4 g/mol
InChI Key: DRBKZYNZUMJFLP-JYRVWZFOSA-N
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Description

“3-ME-5-((2-METHYL-2H-CHROMEN-3-YL)METHYLENE)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE” is a complex organic compound that belongs to the class of thiazolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-ME-5-((2-METHYL-2H-CHROMEN-3-YL)METHYLENE)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE” typically involves the condensation of a chromene derivative with a thiazolidinone precursor. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production methods for such compounds may involve optimized synthetic routes that ensure high yield and purity. These methods often include continuous flow reactions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the thiazolidinone ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

Biologically, thiazolidinone derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound may exhibit similar properties and be used in the development of new pharmaceuticals.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

Industry

Industrially, such compounds may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of “3-ME-5-((2-METHYL-2H-CHROMEN-3-YL)METHYLENE)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE” likely involves interaction with specific molecular targets, such as enzymes or receptors. The chromene moiety may interact with DNA or proteins, while the thiazolidinone ring could inhibit enzyme activity by binding to the active site.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Chromene Derivatives: Known for their antioxidant and anticancer activities.

Uniqueness

The uniqueness of “3-ME-5-((2-METHYL-2H-CHROMEN-3-YL)METHYLENE)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE” lies in its combined structure, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

(5Z)-3-methyl-5-[(2-methyl-2H-chromen-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2S2/c1-9-11(7-10-5-3-4-6-12(10)18-9)8-13-14(17)16(2)15(19)20-13/h3-9H,1-2H3/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRBKZYNZUMJFLP-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=CC2=CC=CC=C2O1)C=C3C(=O)N(C(=S)S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)N(C(=S)S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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